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molecular formula C9H11N3O3S B2707333 1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene CAS No. 11338-22-0; 113738-22-0

1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene

Cat. No. B2707333
M. Wt: 241.27
InChI Key: AWBYNTHBIFCMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07781417B2

Procedure details

A solution of 2-bromoethanol (5.06 g; 40.4 mmol) and sodium azide (3.12 g; 48 mmol; 1.2 equiv) in water (15 ml) is stirred at 60° C. for 4 hours, extracted with dichloromethane (4×20 ml), dried over sodium sulphate, filtered and concentrated (it should be noted that 2-azidoethanol is too volatile to be dried under a vane pump vacuum). The oily crude product is dissolved in pyridine (20 ml) at 0° C. and tosyl chloride (7.2 g; 48 mmol; 1.2 equiv) is added in small portions. The solution is taken to ambient temperature and stirred overnight. Water (10 ml) is then added and the product is extracted with dichloromethane (3×20 ml), dried over sodium sulphate and concentrated under reduced pressure in order to produce the title compound (7 g; 29 mmol; 72%).
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][OH:4].[N-:5]=[N+:6]=[N-:7].[Na+].[S:9](Cl)([C:12]1[CH:18]=[CH:17][C:15]([CH3:16])=[CH:14][CH:13]=1)(=[O:11])=[O:10]>O>[C:15]1([CH3:16])[CH:17]=[CH:18][C:12]([S:9]([O:4][CH2:3][CH2:2][N:5]=[N+:6]=[N-:7])(=[O:11])=[O:10])=[CH:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.06 g
Type
reactant
Smiles
BrCCO
Name
Quantity
3.12 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
7.2 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (4×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated (it
CUSTOM
Type
CUSTOM
Details
to be dried under a vane pump vacuum)
DISSOLUTION
Type
DISSOLUTION
Details
The oily crude product is dissolved in pyridine (20 ml) at 0° C.
CUSTOM
Type
CUSTOM
Details
is taken to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
the product is extracted with dichloromethane (3×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure in order

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCCN=[N+]=[N-])C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 29 mmol
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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